molecular formula C12H16Cl2O B8408825 (3-Chloroadamantan-1-yl)acetyl chloride

(3-Chloroadamantan-1-yl)acetyl chloride

Cat. No.: B8408825
M. Wt: 247.16 g/mol
InChI Key: ICLXKYMFAOIXRH-UHFFFAOYSA-N
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Description

(3-Chloroadamantan-1-yl)acetyl chloride is a halogenated adamantane derivative featuring a chlorine substituent at the 3-position of the adamantane cage and an acetyl chloride functional group. Adamantane derivatives are known for their thermal stability, rigidity, and applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their unique three-dimensional cage structure . The acetyl chloride group confers high reactivity, making it a valuable intermediate in nucleophilic acyl substitution reactions, such as esterifications and amide formations.

Properties

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

2-(3-chloro-1-adamantyl)acetyl chloride

InChI

InChI=1S/C12H16Cl2O/c13-10(15)6-11-2-8-1-9(3-11)5-12(14,4-8)7-11/h8-9H,1-7H2

InChI Key

ICLXKYMFAOIXRH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Adamantane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-Adamantanecarbonyl Chloride C₁₁H₁₅ClO 198.69 Lacks 3-chloro substitution; simpler adamantane-carbonyl chloride structure
2-Chloro-N-[(1R,3S,5r)-adamantan-2-yl]acetamide C₁₂H₁₈ClNO 227.73 Chlorine on acetamide side chain; amide functionality reduces reactivity compared to acyl chlorides
3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride C₁₃H₂₃NO·HCl 245.78 Contains an amino alcohol group; hydrochloride salt enhances solubility in polar solvents

Key Differences :

  • Reactivity : (3-Chloroadamantan-1-yl)acetyl chloride’s acetyl chloride group makes it more reactive toward nucleophiles than amides (e.g., ) or alcohols (e.g., ).
  • Substitution Pattern : The 3-chloro substitution on adamantane may sterically hinder reactions compared to 1-adamantanecarbonyl chloride .

Functional Group Analogs: Acyl Chlorides

Table 2: Comparison of Acyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Hazards (NFPA Rating) Key Applications
Acetyl Chloride C₂H₃ClO 78.50 Health: 3, Fire: 3, Reactivity: 0 Ester synthesis, acetylation reactions
Chloroacetyl Chloride C₂H₂Cl₂O 112.94 Highly corrosive; releases HCl upon hydrolysis Production of herbicides, pharmaceuticals

Key Differences :

  • Stability : Adamantane-based acyl chlorides (e.g., ) are likely more thermally stable than linear analogs like acetyl chloride due to the rigid adamantane framework.
  • Toxicity : Chloroacetyl chloride exhibits higher acute toxicity (e.g., LC50 for fish: 1.8 mg/L ) compared to adamantane derivatives, which may have lower ecological risks.

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